Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)- is a heterocyclic compound with a unique structure that combines a cyclohepta[b]pyrrole ring system with a pyridine moiety.
Vorbereitungsmethoden
The synthesis of Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the cyclohepta[b]pyrrole core, followed by chlorination and subsequent attachment of the pyridine ring . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to alterations in cellular processes. For example, it may inhibit enzyme activity or interfere with receptor signaling, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)- can be compared with other similar compounds, such as:
Cyclohepta[b]pyrrole derivatives: These compounds share the cyclohepta[b]pyrrole core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine-containing heterocycles: Compounds with pyridine rings exhibit diverse reactivity and applications, and the presence of the cyclohepta[b]pyrrole ring adds unique characteristics.
Eigenschaften
CAS-Nummer |
797057-42-2 |
---|---|
Molekularformel |
C14H9ClN2 |
Molekulargewicht |
240.69 g/mol |
IUPAC-Name |
2-chloro-8-pyridin-2-ylcyclohepta[b]pyrrole |
InChI |
InChI=1S/C14H9ClN2/c15-13-9-10-5-1-2-6-11(14(10)17-13)12-7-3-4-8-16-12/h1-9H |
InChI-Schlüssel |
WSTPBEWMORFHEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C2=NC(=CC2=C1)Cl)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.